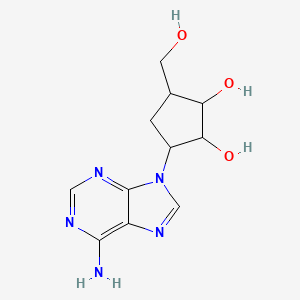

Aristeromycin

Vue d'ensemble

Description

L'aristeromycine est un analogue carbocyclique de l'adénosine, synthétisé pour la première fois sous forme racémique en 1966 . Elle a ensuite été isolée du bouillon de fermentation de Streptomyces citricolor, et sa structure et sa configuration absolue ont été déterminées . L'aristeromycine présente une variété d'activités biologiques, notamment l'inhibition de la division cellulaire et de l'élongation dans les plantes de riz, l'inhibition de la synthèse de l'AMP dans les cellules de mammifères et l'inhibition de l'enzyme S-adénosylhomocystéine hydrolase .

Mécanisme D'action

Target of Action

Aristeromycin primarily targets the enzyme S-adenosyl-L-homocysteine hydrolase (AHCY) . This enzyme plays a crucial role in the metabolism of S-adenosyl-L-homocysteine, a compound involved in various biochemical reactions in the body .

Mode of Action

This compound, being a carbocyclic analogue of adenosine, integrates into biochemical pathways through its mimicry of natural nucleosides . It inhibits the activity of AHCY, thereby affecting various enzymatic processes within cells .

Biochemical Pathways

The inhibition of AHCY by this compound impacts several biochemical pathways. For instance, it can lead to the inhibition of AMP synthesis in mammalian cells . This can affect the energy metabolism of the cells, as AMP is a key component of ATP, the primary energy currency of the cell.

Result of Action

This compound exhibits a wide range of pharmacological properties such as antiviral, anticancer, and antitoxoplasma activities . Its antiviral activities are particularly notable, with effectiveness against human immunodeficiency virus, hepatitis B virus, herpes simplex virus, varicella-zoster virus, influenza virus, and hepatitis C virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound by Streptomyces citricolor can be optimized by fermentation in a medium lacking both glucose and soluble starch This suggests that the compound’s action, efficacy, and stability may be influenced by the biochemical environment in which it is produced or administered

Analyse Biochimique

Biochemical Properties

Aristeromycin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . Particularly, it inhibits the enzyme S-adenosylhomocysteine hydrolase , which is crucial in methylation reactions in the body. The nature of these interactions involves the structural similarity of this compound to adenosine, allowing it to bind to enzymes and proteins that typically interact with adenosine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It inhibits AMP synthesis in mammalian cells, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to adenosine allows it to bind to the active sites of enzymes such as S-adenosylhomocysteine hydrolase, inhibiting their function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as S-adenosylhomocysteine hydrolase and impacts metabolic flux and metabolite levels . The specifics of these interactions and effects are complex and require further study.

Transport and Distribution

It is likely that it interacts with transporters or binding proteins due to its structural similarity to adenosine

Subcellular Localization

Given its structural similarity to adenosine, it may be directed to specific compartments or organelles that typically interact with adenosine

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'aristeromycine peut être synthétisée par différentes voies synthétiques. Une méthode courante implique la formation d'une liaison C-C entre les C-2 et C-6 du glucose . Ce processus comprend des expériences d'incorporation de précurseurs avec du glucose et du fructose marqués, suivies d'une fermentation dans un milieu dépourvu de glucose et d'amidon soluble .

Méthodes de production industrielle : La production industrielle d'aristeromycine implique généralement une fermentation utilisant Streptomyces citricolor. Le processus de fermentation est optimisé en utilisant des cultures de remplacement et des conditions de milieu spécifiques pour augmenter le rendement en aristeromycine .

Analyse Des Réactions Chimiques

Types de réactions : L'aristeromycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour créer des dérivés ayant des propriétés améliorées.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'aristeromycine comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique effectuée.

Produits principaux : Les principaux produits formés à partir des réactions de l'aristeromycine comprennent divers dérivés ayant une activité antivirale, anticancéreuse et antitoxoplasme améliorée .

4. Applications de la recherche scientifique

L'aristeromycine et ses dérivés ont une large gamme d'applications dans la recherche scientifique. Ils sont largement utilisés comme agents antiviraux contre le virus de l'immunodéficience humaine, le virus de l'hépatite B, le virus de l'herpès simplex, le virus varicelle-zona, le virus de la grippe et le virus de l'hépatite C . De plus, l'aristeromycine a montré un potentiel dans les activités anticancéreuses et antitoxoplasmes . Le composé est également utilisé dans des études liées à l'inhibition de la S-adénosylhomocystéine hydrolase, ce qui est crucial pour comprendre son mécanisme d'action et ses applications thérapeutiques potentielles .

5. Mécanisme d'action

L'aristeromycine exerce ses effets en inhibant l'enzyme S-adénosylhomocystéine hydrolase . Cette enzyme catalyse l'hydrolyse réversible de la S-adénosylhomocystéine en adénosine et L-homocystéine . En inhibant cette enzyme, l'aristeromycine perturbe le cycle de méthylation, conduisant à divers effets biologiques, notamment des activités antivirales et anticancéreuses .

Composés similaires :

- Néplanocine A

- Coformycine

- Adécypenol

Comparaison : L'aristeromycine est unique parmi les nucléosides carbocycliques en raison de son inhibition spécifique de la S-adénosylhomocystéine hydrolase . Alors que la néplanocine A et la coformycine inhibent également cette enzyme, la structure et les activités biologiques de l'aristeromycine la rendent distincte . L'adécypenol, un autre composé similaire, partage des similitudes structurelles avec l'aristeromycine mais a des activités biologiques différentes .

Les propriétés uniques de l'aristeromycine et sa large gamme d'applications en font un composé précieux dans la recherche scientifique et le développement thérapeutique potentiel.

Applications De Recherche Scientifique

Aristeromycin and its derivatives have a wide range of scientific research applications. They are widely used as antiviral agents against human immunodeficiency virus, hepatitis B virus, herpes simplex virus, varicella-zoster virus, influenza virus, and hepatitis C virus . Additionally, this compound has shown potential in anticancer and antitoxoplasma activities . The compound is also used in studies related to the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

- Neplanocin A

- Coformycin

- Adecypenol

Comparison: Aristeromycin is unique among carbocyclic nucleosides due to its specific inhibition of S-adenosylhomocysteine hydrolase . While neplanocin A and coformycin also inhibit this enzyme, this compound’s structure and biological activities make it distinct . Adecypenol, another similar compound, shares structural similarities with this compound but has different biological activities .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and potential therapeutic development.

Propriétés

IUPAC Name |

3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNVLGKAGREKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940824 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-33-5 | |

| Record name | aristeromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

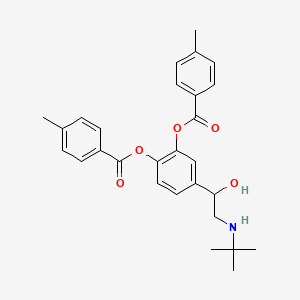

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

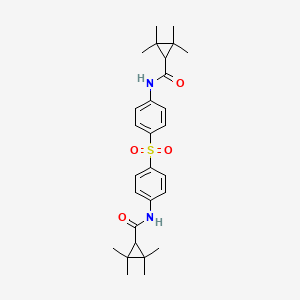

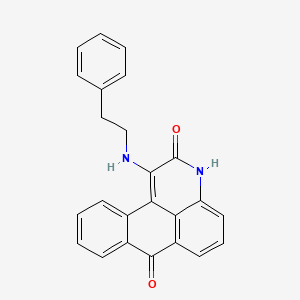

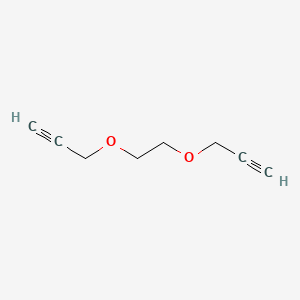

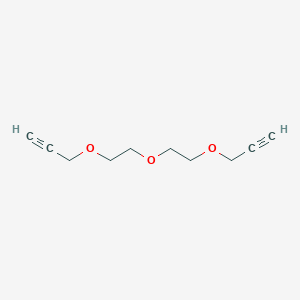

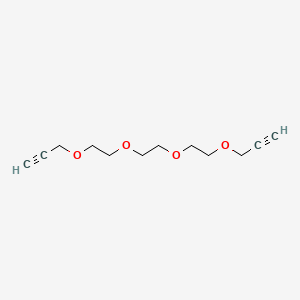

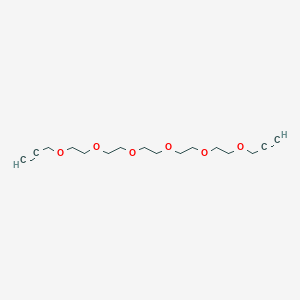

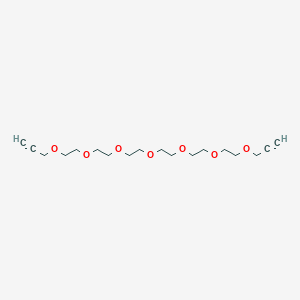

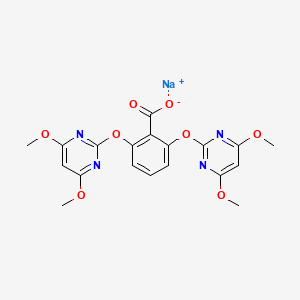

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)